PB-22 8-Hydroxyisoquinoline Isomer
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Overview
Description
PB-22 8-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22 8-hydroxyisoquinoline isomer involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyisoquinoline . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
PB-22 8-hydroxyisoquinoline isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or isoquinoline rings.
Reduction: Reduced forms of the ester or ketone groups.
Substitution: Substituted derivatives at the indole or isoquinoline rings.
Scientific Research Applications
PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Biology: Studying the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in forensic toxicology to detect and analyze synthetic cannabinoid use.
Mechanism of Action
The mechanism of action of PB-22 8-hydroxyisoquinoline isomer involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding mimics the effects of naturally occurring cannabinoids, leading to altered neurotransmitter release and physiological responses . The specific molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
JWH 018: A potent synthetic cannabinoid with a naphthalene group instead of 8-hydroxyquinoline.
5F-PB-22: A fluorinated analog of PB-22 with similar structural features.
Uniqueness
PB-22 8-hydroxyisoquinoline isomer is unique due to the presence of the 8-hydroxyquinoline group, which differentiates it from other synthetic cannabinoids like JWH 018 and 5F-PB-22 . This structural difference may influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic analysis .
Properties
IUPAC Name |
isoquinolin-8-yl 1-pentylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEZWMICUGXUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018132 |
Source
|
Record name | PB-22 8-hydroxyisoquinoline isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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